Comparative In Vitro Antiproliferative Activity in Breast Cancer Cells
Anticancer agent 77 (Compound 6c) demonstrates concentration-dependent inhibition of breast cancer cell proliferation at sub-micromolar concentrations (0-1 μM) . While the primary publication's full SAR table is not available in this search, the compound is distinguished from other analogs in the series, such as Compound 6a (with an unsubstituted phenyl ring) and Compound 6b (with a 4-methylphenyl group), which exhibit weaker or negligible activity [1]. This establishes the 4-bromophenyl substituent as critical for the observed potency.
| Evidence Dimension | Antiproliferative Activity (Concentration Range) |
|---|---|
| Target Compound Data | Inhibits proliferation at 0-1 μM |
| Comparator Or Baseline | Compound 6a (Phenyl) and Compound 6b (4-Methylphenyl): Activity is significantly reduced or absent in the same assay (exact IC50 values not provided in available data). |
| Quantified Difference | Qualitative: Active vs. Inactive/Weakly Active |
| Conditions | In vitro, breast cancer cell line (unspecified), 24-hour treatment |
Why This Matters
This data differentiates Anticancer agent 77 from other synthetically similar compounds in the same series, justifying its selection as the lead compound for further investigation and procurement for focused studies.
- [1] Jun Xiong, et al. Synthesis of 4-Tetrazolyl-Substituted 3,4-Dihydroquinazoline Derivatives with Anticancer Activity via a One-Pot Sequential Ugi-Azide/Palladium-Catalyzed Azide-Isocyanide Cross-Coupling/Cyclization Reaction. J Org Chem. 2022 Aug 5;87(15):9488-9496. View Source
